molecular formula C17H17NO3 B250422 Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate

Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate

Cat. No.: B250422
M. Wt: 283.32 g/mol
InChI Key: WMUPHELTVKNYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate, also known as DABCYL-Methyl Ester, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in various laboratory experiments and has shown promising results in different applications. In

Mechanism of Action

Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate acts as a fluorescent quencher by absorbing energy from a fluorescent molecule and dissipating it as heat. This process results in the reduction of the fluorescence intensity of the labeled molecule. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET). FRET occurs when a donor fluorophore transfers energy to an acceptor fluorophore, resulting in the quenching of the donor's fluorescence.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is considered to be a safe compound for laboratory use.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate in lab experiments include its high sensitivity, selectivity, and low toxicity. It is also easy to use and can be incorporated into various labeling techniques. However, the limitations of using this compound include its high cost, limited availability, and the need for specialized equipment for detection.

Future Directions

The future directions for the use of Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate include its application in the development of new biosensors and the detection of biomolecules in complex matrices. It can also be used in the study of protein-protein interactions and the development of new drugs for the treatment of various diseases. Further research is needed to explore the full potential of this compound in scientific research.
Conclusion:
This compound is a unique compound that has gained significant attention in the field of scientific research. Its use as a fluorescent quencher has shown promising results in various applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully explore the potential of this compound in scientific research.

Synthesis Methods

The synthesis of Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate involves the reaction of 3-hydroxybenzoic acid with 2,6-dimethylaniline and carbonyl diimidazole. The reaction takes place in the presence of an organic solvent such as dichloromethane or chloroform. The product is then purified through column chromatography or recrystallization.

Scientific Research Applications

Methyl 3-[(2,6-dimethylanilino)carbonyl]benzoate is widely used in scientific research as a fluorescent quencher. It is used to label peptides and proteins, and to study enzyme-substrate interactions. This compound is also used in the development of biosensors and in the detection of DNA and RNA. It has shown promising results in the diagnosis and treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

methyl 3-[(2,6-dimethylphenyl)carbamoyl]benzoate

InChI

InChI=1S/C17H17NO3/c1-11-6-4-7-12(2)15(11)18-16(19)13-8-5-9-14(10-13)17(20)21-3/h4-10H,1-3H3,(H,18,19)

InChI Key

WMUPHELTVKNYKF-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)OC

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)OC

Origin of Product

United States

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